7-Methoxy-7-oxoheptanoic acid

Microbiology Biotin Biosynthesis Enzyme Substrate Specificity

7-Methoxy-7-oxoheptanoic acid (CAS 20291-40-1), also known as monomethyl pimelate, is an aliphatic, acyclic, medium-chain dicarboxylic acid monoester with the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol. Its structure consists of a seven-carbon pimelic acid backbone where one terminal carboxylic acid is esterified with a methanol group, leaving the other as a free carboxylic acid.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS No. 20291-40-1
Cat. No. B1293819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-7-oxoheptanoic acid
CAS20291-40-1
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCC(=O)O
InChIInChI=1S/C8H14O4/c1-12-8(11)6-4-2-3-5-7(9)10/h2-6H2,1H3,(H,9,10)
InChIKeyYOLQOHRXBGFZED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-7-oxoheptanoic acid (CAS 20291-40-1): Chemical Profile and Core Characteristics


7-Methoxy-7-oxoheptanoic acid (CAS 20291-40-1), also known as monomethyl pimelate, is an aliphatic, acyclic, medium-chain dicarboxylic acid monoester with the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol [1]. Its structure consists of a seven-carbon pimelic acid backbone where one terminal carboxylic acid is esterified with a methanol group, leaving the other as a free carboxylic acid [2]. This compound is classified as a medium-chain fatty acid derivative and is commercially available as a research chemical with a typical purity of 95% or higher [3].

Why Substituting 7-Methoxy-7-oxoheptanoic Acid with Other Monomethyl Esters Is Not Scientifically Equivalent


Generic substitution among monomethyl esters of dicarboxylic acids (e.g., glutarate, adipate, suberate) is invalid due to chain-length-specific biological recognition and physicochemical properties. The seven-carbon backbone of 7-methoxy-7-oxoheptanoic acid is not an arbitrary choice; it is a critical determinant of its function as a substrate in the bacterial biotin synthesis pathway, where monomethyl esters of C4, C6, C8, C9, and C11 dicarboxylates fail to support growth [1]. Similarly, its use as a PROTAC linker is predicated on providing a specific spatial separation between E3 ligase and target protein ligands, a parameter that changes with each methylene group added or removed [2].

Quantitative Evidence Guide: Verifiable Differentiation of 7-Methoxy-7-oxoheptanoic Acid


C7 Chain Length Essential for Rescuing Biotin Auxotrophy in E. coli

In an E. coli ΔbioC deletion mutant, which is unable to synthesize biotin, growth can be restored by supplementing the medium with pimelic acid monomethyl ester (C7). In a direct comparison, the monomethyl esters of C4, C6, C8, C9, and C11 dicarboxylates failed to support growth under identical conditions [1]. This demonstrates a strict chain-length requirement for biological activity in this pathway.

Microbiology Biotin Biosynthesis Enzyme Substrate Specificity

Use as a Specific PROTAC Linker Scaffold for Targeted Protein Degradation

7-Methoxy-7-oxoheptanoic acid is commercially marketed and utilized as a PROTAC (Proteolysis Targeting Chimera) linker . The utility of this compound as a linker, as opposed to its monoethyl pimelate analog (which is used in BCL-XL PROTACs [1]), is based on the need for a specific chain length and terminal functional group (methyl ester vs. ethyl ester) to optimize the ternary complex formation between the E3 ligase, target protein, and the PROTAC molecule. The exact linker length is a critical design parameter that dictates degradation efficiency and target selectivity [2].

Medicinal Chemistry PROTACs Chemical Biology

Potential HDAC Inhibitory Activity in Mammalian Systems

7-Methoxy-7-oxoheptanoic acid is described as an inhibitor of histone deacetylase (HDAC) enzymes . While no direct quantitative data (e.g., IC50) is provided for the parent compound in the retrieved sources, a structurally distinct analog, BDBM50559751, showed an IC50 of 291 nM against an unspecified HDAC [1]. This provides class-level support for the potential of pimelic acid derivatives to engage this target. In contrast, another derivative, BDBM50477666, exhibited significantly weaker activity (IC50: 2,800 nM) in a HeLa cell nuclear extract, highlighting the impact of structural modifications on potency [2].

Epigenetics Cancer Research Enzyme Inhibition

Recommended Application Scenarios for 7-Methoxy-7-oxoheptanoic Acid (CAS 20291-40-1)


Microbiological Studies of Biotin Biosynthesis

This compound is the ideal choice for complementation studies in E. coli ΔbioC mutants to investigate the early steps of biotin synthesis. Unlike its C6 or C8 analogs, its specific seven-carbon chain is a known substrate for the pathway, allowing researchers to bypass the genetic lesion and study downstream processes [1].

Chemical Synthesis of PROTAC Degraders

As a monofunctional linker with a free carboxylic acid, 7-methoxy-7-oxoheptanoic acid is a useful building block for constructing PROTACs. Its C7 aliphatic chain provides a specific spatial separation that can be used to fine-tune the distance between E3 ligase and target protein ligands, a critical parameter for optimizing degradation efficiency .

Medicinal Chemistry for HDAC Inhibitor Development

This compound serves as a valuable scaffold for structure-activity relationship (SAR) studies around HDAC inhibition. While its own potency is not fully characterized, its pimelic acid backbone is a known pharmacophore for this target class, and modifications to the ester group (e.g., methyl vs. ethyl) can be explored to modulate potency and selectivity .

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